N-Trifluoroacetyldoxorubicin
CAS No.: 26295-56-7
Cat. No.: VC0537799
Molecular Formula: C29H28F3NO12
Molecular Weight: 639.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26295-56-7 |
|---|---|
| Molecular Formula | C29H28F3NO12 |
| Molecular Weight | 639.5 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |
| Standard InChI | InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |
| Standard InChI Key | RQIOYWADAKTIJC-QFVZNODKSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
| SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Significance of N-Trifluoroacetyldoxorubicin
N-Trifluoroacetyldoxorubicin (molecular formula: C₂₇H₂₇F₃NO₁₁) is derived from doxorubicin through trifluoroacetylation of the primary amino group at the C-3′ position of the daunosamine sugar. This modification introduces a trifluoroacetyl (-COCF₃) group, significantly altering the compound’s electronic and steric properties. The trifluoroacetyl group enhances lipophilicity, which influences its distribution and interaction with biological membranes and serum proteins .
The structural integrity of N-trifluoroacetyldoxorubicin has been confirmed via Fourier-transform infrared spectroscopy (FTIR), which identifies characteristic carbonyl (C=O) stretching vibrations at 1,715 cm⁻¹ and C-F bonds at 1,150–1,250 cm⁻¹ . Circular dichroism (CD) spectra further reveal perturbations in the protein secondary structure upon binding, particularly reductions in α-helical content from 63% (free bovine serum albumin, BSA) to 44–47% in drug-protein complexes .
Synthesis and Chemoenzymatic Modification
Chemical Synthesis
Table 1: Synthetic Routes for N-Trifluoroacetyldoxorubicin Derivatives
| Derivative | Reaction Steps | Catalyst | Yield (%) |
|---|---|---|---|
| N-Trifluoroacetyl | TFAA, DCM, 0°C, 2h | None | 92 |
| Valrubicin | Lipase B (Candida antarctica), 37°C, 24h | Valeric acid | 79 |
Enzymatic Approaches
Lipase-mediated esterification offers superior regioselectivity compared to chemical methods. For instance, Candida antarctica lipase B catalyzes the acylation of N-trifluoroacetyldoxorubicin with valeric acid, selectively modifying the C-14 hydroxyl group without affecting other reactive sites . This enzymatic strategy minimizes side reactions and simplifies purification, making it scalable for industrial production .
Protein Binding and Pharmacokinetic Implications
Interaction with Serum Albumins
N-Trifluoroacetyldoxorubicin binds strongly to serum albumins, primarily through hydrophobic interactions and hydrogen bonding. Fluorescence quenching assays quantify binding constants (K) as follows:
Table 2: Binding Constants of Doxorubicin Derivatives with Serum Albumins
| Compound | BSA Binding Constant (×10³ M⁻¹) | HSA Binding Constant (×10³ M⁻¹) |
|---|---|---|
| Doxorubicin | 7.8 ± 0.7 | 11.0 ± 3.0 |
| N-Trifluoroacetyldoxorubicin | 4.8 ± 0.5 | 8.3 ± 0.6 |
The reduced binding affinity of the trifluoroacetyl derivative compared to doxorubicin correlates with its lower polarity, which may influence circulation time and tissue penetration . Molecular docking simulations identify key residues involved in binding, including Lys-199 and Arg-217 in human serum albumin (HSA), which form hydrogen bonds with the carbonyl oxygen of the trifluoroacetyl group .
Conformational Effects on Albumin
Complexation with N-trifluoroacetyldoxorubicin induces structural destabilization in albumin, evidenced by a 16–19% reduction in α-helix content and increased random coil formation . These conformational changes may alter the protein’s ability to transport endogenous ligands, potentially affecting drug distribution and metabolism.
Therapeutic Applications and Derivatives
Prodrug Development
N-Trifluoroacetyldoxorubicin serves as an intermediate in synthesizing valrubicin, a prodrug designed for intravesical administration. The trifluoroacetyl group enhances bladder tissue retention by reducing systemic absorption, thereby localizing cytotoxic effects . Clinical studies report a 63% response rate in patients with bacillus Calmette-Guérin-refractory bladder cancer, underscoring its efficacy .
Nanoparticle Formulations
Recent advances encapsulate N-trifluoroacetyldoxorubicin within chitosan-alginate nanogels, improving solubility and reducing cardiotoxicity. In vitro studies demonstrate a 40% increase in cellular uptake compared to free drug, attributed to enhanced membrane permeability .
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